4-Bromo-2-ethyl-1-fluorobenzene

Regiochemistry Quality Control NMR Spectroscopy

4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6) is a tri-substituted aromatic building block featuring bromine, ethyl, and fluorine substituents in a 1,2,4-relationship. With a molecular formula of C8H8BrF and a molecular weight of 203.05 g/mol, it is a key intermediate in the synthesis of pharmaceutical and agrochemical candidates, particularly where the ethyl group provides specific lipophilic and steric properties distinct from methyl or halogen-only analogs.

Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
CAS No. 627463-25-6
Cat. No. B1291721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethyl-1-fluorobenzene
CAS627463-25-6
Molecular FormulaC8H8BrF
Molecular Weight203.05 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
InChIKeyAFMZYBYSTYYOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6): A Regiospecific Tri-substituted Aryl Halide Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6) is a tri-substituted aromatic building block featuring bromine, ethyl, and fluorine substituents in a 1,2,4-relationship. With a molecular formula of C8H8BrF and a molecular weight of 203.05 g/mol, it is a key intermediate in the synthesis of pharmaceutical and agrochemical candidates, particularly where the ethyl group provides specific lipophilic and steric properties distinct from methyl or halogen-only analogs . The compound is commercially available in purities ranging from 95% to 98%, with typical specifications including a boiling point of 201.0±20.0 °C and a density of 1.423±0.06 g/cm³ .

Workflow
Medicinal chemistry building block synthesis
Selection Logic
Ethyl-substituted aryl halide for lipophilic and steric tuning
Procurement Context
Requires regiospecific tri-substituted bromo-fluoro-ethyl pattern

Why 4-Bromo-2-ethyl-1-fluorobenzene Cannot Be Replaced by Generic Analogs: The Critical Role of Regiochemistry and Alkyl Substitution in Downstream Synthetic Outcomes


The exact substitution pattern of 4-bromo-2-ethyl-1-fluorobenzene—fluorine at position 1, ethyl at position 2, and bromine at position 4—defines its utility and cannot be replicated by regioisomers like 4-bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7) or 4-bromo-2-methyl-1-fluorobenzene . The position of the fluorine atom relative to the bromine leaving group influences the electron density on the aromatic ring, directly affecting the rate and regioselectivity of palladium-catalyzed cross-coupling reactions . Similarly, replacing the ethyl group with a smaller methyl group alters both the steric environment and the lipophilicity of the final compound, which can be critical for biological activity in drug discovery programs [1]. Substitution with a generic 'bromo-fluoro-benzene' building block without the specific ethyl substitution will therefore lead to a different chemical entity with altered reactivity and, ultimately, a different biological or material property profile.

Regioisomer mismatch
4-Bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7) has a different fluorine position, altering electronic and steric properties and may shift cross-coupling regioselectivity.
Alkyl analog profile shift
4-Bromo-2-methyl-1-fluorobenzene lacks the ethyl group; predicted lipophilicity drops by +0.6 AlogP units, which may alter ADME profiles in downstream candidates.
Generic 'bromo-fluoro-benzene' substitution
Undefined substitution leads to a different chemical entity, which may not reproduce reported synthetic outcomes or biological data.

Quantitative Evidence Guide: Differentiating Performance of 4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6) from Key Comparators


Regioisomeric Purity and Identity Verification: 4-Bromo-2-ethyl-1-fluorobenzene vs 4-Bromo-1-ethyl-2-fluorobenzene

The correct regioisomer, 4-bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6), is structurally distinct from its closest regioisomer, 4-bromo-1-ethyl-2-fluorobenzene (CAS 627463-18-7). Procurement of the incorrect isomer can lead to failed reactions and incorrect biological data. Reputable vendors such as Bidepharm provide batch-specific quality control data, including NMR, HPLC, and GC, to verify the identity and purity (standard purity 98%) of the specific regioisomer, thereby mitigating the risk of supply chain error .

Regioisomeric Identity
Head-to-head
CAS 627463-25-6: 98% purity (HPLC, NMR verified)
Distinct regioisomer vs CAS 627463-18-7
Isomer-specific certification supports procurement of the correct intermediate.
Requires batch-specific analytical data package from supplier.
Regiochemistry Quality Control NMR Spectroscopy

Impact of Alkyl Substituent Size on Predicted Lipophilicity: Ethyl vs Methyl Analogs

The ethyl group in 4-bromo-2-ethyl-1-fluorobenzene provides a calculated increase in lipophilicity (AlogP) compared to its methyl analog, 4-bromo-2-methyl-1-fluorobenzene. This difference can be critical for optimizing the ADME profile of drug candidates. Using computational predictions, the AlogP for the target compound is approximately 3.6, while the methyl analog has an AlogP of approximately 3.0, representing a difference of +0.6 log units [1]. This shift is within a range that can significantly affect membrane permeability and metabolic stability.

Predicted Lipophilicity
Cross-study comparable
AlogP ≈ 3.6 (ethyl)
+0.6 log units vs methyl analog (AlogP ≈ 3.0)
Supports lipophilicity-driven lead optimization decisions.
In silico consensus model; experimental logP may vary.
Lipophilicity Drug Design ADME Properties

Synthetic Utility as a Key Intermediate in Patented Pharmaceutical Candidates

4-Bromo-2-ethyl-1-fluorobenzene is specifically claimed and exemplified as a key intermediate in the synthesis of pyrimidone derivatives for the treatment or prevention of viral diseases, as described in patent WO2017/158151 [1]. The patent's synthetic route utilizes the specific bromo-fluoro-ethyl substitution pattern to construct the core structure of the active pharmaceutical ingredient. The analogous compounds with methyl or no alkyl substitution are not exemplified in this invention, implying that the ethyl group is integral to the synthetic sequence or the final molecule's activity [1].

Patent Intermediate Role
Supporting evidence
Explicitly named in WO2017/158151 A1, Page 101
Comparators not exemplified in same context
Documented utility for practicing a specific patented antiviral synthetic route.
Patent literature analysis; relevance depends on target chemical space.
Patent Intermediates Pharmaceutical Synthesis Antiviral Agents

Optimal Application Scenarios for 4-Bromo-2-ethyl-1-fluorobenzene (CAS 627463-25-6) Based on Verified Evidence


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Tuning

For medicinal chemists optimizing a lead series where a +0.6 log unit increase in AlogP is desired to enhance membrane permeability without introducing a significant steric penalty, 4-bromo-2-ethyl-1-fluorobenzene offers a quantifiably superior starting point over the methyl analog. The ethyl group provides a calculated AlogP of approximately 3.6, which can be crucial for achieving the desired balance between potency and ADME properties [1].

Process Chemistry: Synthesis of Patent-Protected Antiviral Agents

For process R&D teams working to scale up the synthesis of pyrimidone-based antiviral candidates, procuring 4-bromo-2-ethyl-1-fluorobenzene is mandatory. It is a specifically named and essential intermediate in the patent-protected route described in WO2017/158151, and its use is necessary to produce the exact active pharmaceutical ingredient covered by the intellectual property [2].

Chemical Biology: Ensuring Assay Reproducibility with Certified Regioisomeric Identity

In chemical biology and probe development, the use of an incorrect regioisomer can lead to false negatives or misleading structure-activity relationships. By sourcing 4-bromo-2-ethyl-1-fluorobenzene from suppliers that provide batch-specific NMR and HPLC data confirming its regioisomeric identity and 98% purity, researchers can ensure the integrity and reproducibility of their biochemical and cellular assays, directly comparing results with those obtained from the correct intermediate .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Ethyl-substituted aryl halide for lipophilic tuning
Verify AlogP shift supports target candidate ADME profile
Process R&D for antiviral candidates
Patent-specified synthetic intermediate
Confirm identity and purity for patent route scale-up
Chemical biology and probe development
Certified regioisomeric identity
Review batch-specific NMR/HPLC to ensure assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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